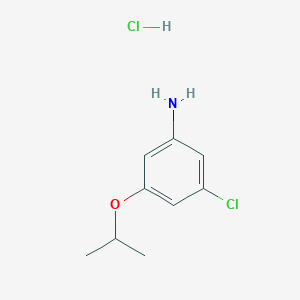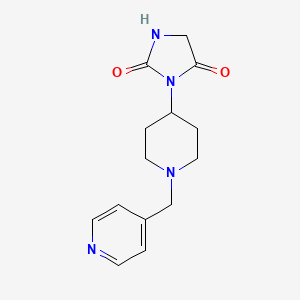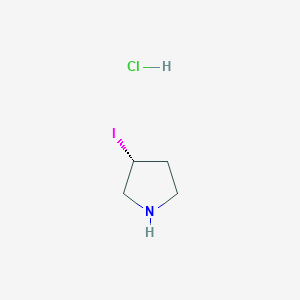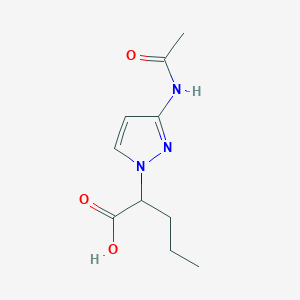
6-fluoro-7-(4-methylpiperazin-1-yl)-1-propyl-3-(m-tolylsulfonyl)quinolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-fluoro-7-(4-methylpiperazin-1-yl)-1-propyl-3-(m-tolylsulfonyl)quinolin-4(1H)-one is a useful research compound. Its molecular formula is C24H28FN3O3S and its molecular weight is 457.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- The efficient synthesis of related heterocycles, such as quinoline and pyrroloquinoline derivatives, highlights the versatility and potential of fluoroquinolones and their analogs in medicinal chemistry. For instance, Chu and Claiborne (1987) described short syntheses of tetrahydro-5-oxopyrrolo-[1,2-a]quinoline and tetrahydro-6H-6-oxopyrido[1,2-a]quinoline derivatives, emphasizing the importance of fluoroquinolones in drug development (Chu & Claiborne, 1987).
Biological Activities and Potential Applications
- Compounds structurally similar to the target molecule have been investigated for their biological activities, including their role as topoisomerase I inhibitors, which suggests their potential in cancer therapy. For example, Ge et al. (2016) synthesized a series of 6-fluoro-3-phenyl-7-piperazinyl quinolone derivatives showing significant topoisomerase I inhibitory activity and potent anti-proliferative effects against various cancer cell lines (Ge et al., 2016).
- Another study by Chu, Fernandes, and Pernet (1986) introduced a new class of heterocyclic compounds with potent antibacterial activity, reinforcing the therapeutic significance of fluoroquinolone derivatives in combating bacterial infections (Chu, Fernandes, & Pernet, 1986).
Molecular Mechanisms and Drug Development
- The exploration of molecular mechanisms underlying the therapeutic effects of fluoroquinolone derivatives, such as their interaction with bacterial DNA gyrase and human topoisomerase, provides insights into their mode of action and potential for addressing bacterial resistance and cancer treatment. For instance, the study on the penetration of NM441 into human bile and gallbladder tissue underscores the significance of understanding drug distribution and efficacy in specific anatomical contexts (Tanimura et al., 2012).
Anticancer Activity
- The synthesis and evaluation of quinolone derivatives for their anticancer activity, as demonstrated in various studies, highlight the potential of these compounds in developing new anticancer therapies. For example, Zhou et al. (2021) synthesized a triazoloquinazolinone derivative and evaluated its antitumor activity, showcasing the ongoing efforts to harness the therapeutic potential of fluoroquinolones and their derivatives in cancer treatment (Zhou et al., 2021).
Eigenschaften
IUPAC Name |
6-fluoro-3-(3-methylphenyl)sulfonyl-7-(4-methylpiperazin-1-yl)-1-propylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28FN3O3S/c1-4-8-28-16-23(32(30,31)18-7-5-6-17(2)13-18)24(29)19-14-20(25)22(15-21(19)28)27-11-9-26(3)10-12-27/h5-7,13-16H,4,8-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJMHLPNIUZTRNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C)F)S(=O)(=O)C4=CC=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(4-chlorophenyl)-9-(3-morpholinopropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2817870.png)
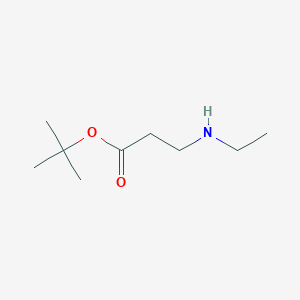

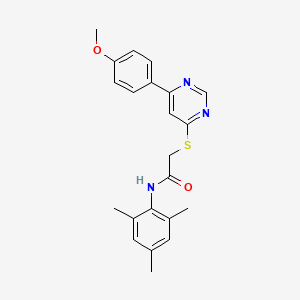
![Rac-tert-butyl (1R,6R)-6-amino-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B2817875.png)
![6-chloro-2-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B2817876.png)

![2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2817879.png)
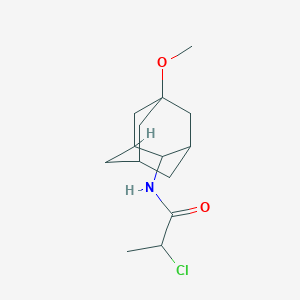
![1-(4-Methoxyphenyl)-4-[4-(3-methylphenyl)piperazine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2817883.png)
